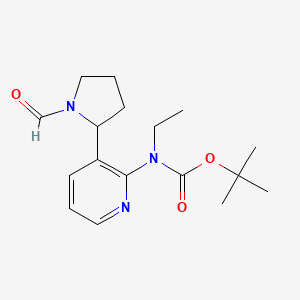amino}acetate](/img/structure/B11821685.png)
Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl](prop-2-yn-1-yl)amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate: is a complex organic compound that features a tert-butyl group, a tert-butoxy group, and an amino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions to introduce the desired functional groups. Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) and various coupling agents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: TBHP, mild conditions.
Reduction: NaBH4, methanol as solvent.
Substitution: Various nucleophiles, appropriate solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate derivatives with additional oxygen functionalities .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological applications include its use as a precursor for the synthesis of biologically active molecules. It can be used in the development of new drugs and therapeutic agents .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development and biomedical research .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure, used in organic synthesis.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with tert-butyl and alkyne functionalities.
Uniqueness: Tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate is unique due to its combination of tert-butyl, tert-butoxy, and amino acetate groups.
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-prop-2-ynylamino]acetate |
InChI |
InChI=1S/C15H25NO4/c1-8-9-16(10-12(17)19-14(2,3)4)11-13(18)20-15(5,6)7/h1H,9-11H2,2-7H3 |
InChI Key |
WGSZXQOMIUAVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC#C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine](/img/structure/B11821619.png)



![rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine](/img/structure/B11821661.png)




![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)
